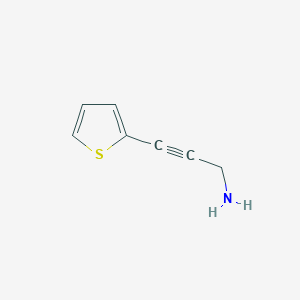

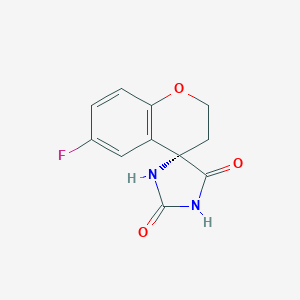

2-Propyn-1-amine, 3-(2-thienyl)-

描述

Synthesis Analysis

The synthesis of 2-Propyn-1-amine, 3-(2-thienyl)-, and related compounds involves several chemical reactions, including Wittig reactions, oxidative photocyclization, and palladium-catalyzed carbon-nitrogen bond formation. These methods have been efficiently utilized to synthesize a range of compounds with variations in the thienyl group, demonstrating the versatility of synthetic strategies for creating these compounds (Li et al., 2014; O'Broin & Guiry, 2020).

Molecular Structure Analysis

The molecular structure of 2-Propyn-1-amine, 3-(2-thienyl)-, and its derivatives has been extensively studied using various analytical techniques such as X-ray crystallography, NMR spectroscopy, and DFT-B3LYP/6-31+G(d) calculations. These studies reveal that steric hindrance and the presence of the thienyl group significantly influence the molecular configuration, leading to interesting structural features like propeller-shaped helicenyl amines (Li et al., 2014; Nadaf et al., 2019).

Chemical Reactions and Properties

2-Propyn-1-amine, 3-(2-thienyl)-, participates in a variety of chemical reactions, including cycloadditions, nucleophilic additions, and condensation reactions, leading to a wide range of products. These reactions are influenced by factors such as the presence of catalytic amounts of Lewis acids and the choice of amines, demonstrating the compound's reactivity and potential for chemical modifications (Shoji et al., 2017; Mantani et al., 2001).

Physical Properties Analysis

The physical properties of 2-Propyn-1-amine, 3-(2-thienyl)-, such as melting points, boiling points, and solubility, are crucial for its application in various fields. Although specific studies focused solely on these properties were not found, the synthesis and structural analyses imply that these properties can be inferred from the chemical structure and synthesis conditions employed (Li et al., 2014).

未来方向

A recent study has demonstrated the use of a novel conjugated aniline, 3-phenyl-2-propen-1-amine (PPA), in the development of efficient and stable perovskite solar cells . This suggests potential future directions in the application of similar conjugated anilines like “2-Propyn-1-amine, 3-(2-thienyl)-” in the field of renewable energy.

属性

IUPAC Name |

3-thiophen-2-ylprop-2-yn-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NS/c8-5-1-3-7-4-2-6-9-7/h2,4,6H,5,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSBNLRBWCNXVDQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C#CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

137.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Thiophen-2-yl)prop-2-yn-1-amine | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

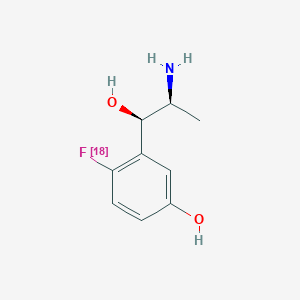

![3-hydroxy-2-[(4-methoxyphenyl)sulfonylamino]butanoic Acid](/img/structure/B39212.png)

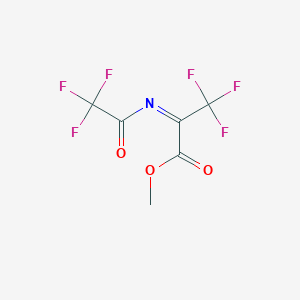

![[3-(1,3-Dimethyl-2,6-dioxopurin-7-yl)-2-hydroxypropyl] 4-phenylmethoxybenzoate](/img/structure/B39225.png)

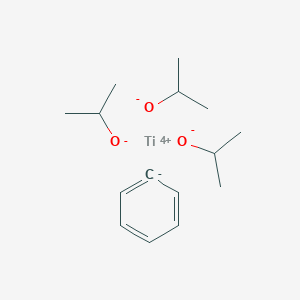

![(5E)-5-{[4-(Dimethylamino)phenyl]imino}quinolin-8(5H)-one](/img/structure/B39232.png)